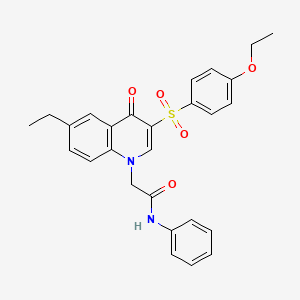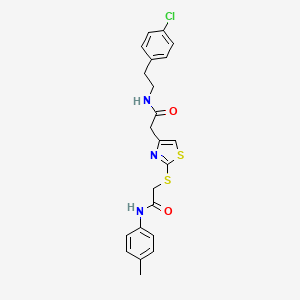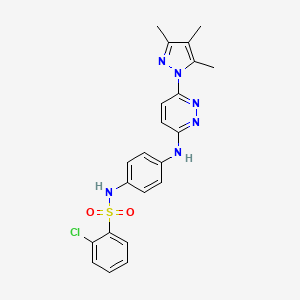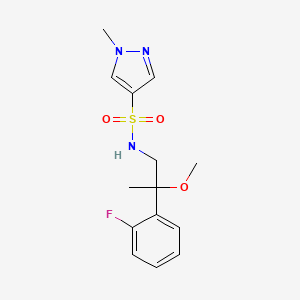![molecular formula C10H11F4NO4S B2586015 [4-(Aminomethyl)phenyl]methanesulfonyl fluoride;2,2,2-trifluoroacetic acid CAS No. 2287315-54-0](/img/structure/B2586015.png)
[4-(Aminomethyl)phenyl]methanesulfonyl fluoride;2,2,2-trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[4-(Aminomethyl)phenyl]methanesulfonyl fluoride;2,2,2-trifluoroacetic acid” is a chemical compound with the CAS Number: 2287315-54-0 . It has a molecular weight of 317.26 . The compound is stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The IUPAC name of the compound is (4-(aminomethyl)phenyl)methanesulfonyl fluoride 2,2,2-trifluoroacetate . The InChI code is 1S/C8H10FNO2S.C2HF3O2/c9-13(11,12)6-8-3-1-7(5-10)2-4-8;3-2(4,5)1(6)7/h1-4H,5-6,10H2;(H,6,7) .It is stored at a temperature of 4 degrees Celsius . The salt data is OC(=O)C(F)(F)F .
Applications De Recherche Scientifique
Facile Synthesis of α-Monofluoromethyl Alcohols
A novel synthetic approach has been developed for β-monofluorinated alcohols using α-trimethylsilyl-α-fluorobis(phenylsulfonyl)methane (TMSCF(SO2Ph)2) as a monofluoromethylating reagent. This method provides a facile protocol under mild conditions, offering high yields and demonstrating the utility of fluoroalkyl sulfones in organic synthesis (Prakash et al., 2012).
Anomalous α-Fluorine Effect on Acidity
Research on the acidities of nucleophilic monofluoromethylating reagents, specifically α-fluoro(phenylsulfonyl)methane derivatives, has shown an unexpected effect where α-fluorine substitution does not enhance but rather weakens the acidity of these compounds. This finding challenges previous assumptions about the electron-withdrawing capacity of fluorine (Zheng et al., 2021).
Synthesis of Fluoro-Containing Materials
The synthesis of 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol illustrates the utility of fluorinated compounds in creating materials with unique properties. This compound's synthesis involves hexafluoroacetone and highlights the potential for developing organic fluoro-containing polymers (Li et al., 2015).
Catalytic Asymmetric Synthesis
The catalytic asymmetric addition to cyclic N-acyl-iminium using α-fluoro(phenylsulfonyl)methane derivatives provides a metal-free method to access sulfone and fluorine-containing quaternary stereocenters. This approach underscores the importance of catalysis in achieving high stereocontrol in synthetic organic chemistry (Bhosale et al., 2022).
Direct Hydrofluorination
The development of methods for direct hydrofluorination of methallyl-containing substrates using a methanesulfonic acid/triethylamine trihydrofluoride combination showcases advancements in achieving selective fluorination reactions under metal-free conditions, crucial for the synthesis of fluorinated organic compounds (Bertrand et al., 2019).
Safety and Hazards
The compound is labeled with the pictograms GHS05 and GHS07, indicating that it is corrosive and can cause skin irritation or serious eye damage . The hazard statements are H302, H315, H318, and H335, which mean it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
[4-(aminomethyl)phenyl]methanesulfonyl fluoride;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO2S.C2HF3O2/c9-13(11,12)6-8-3-1-7(5-10)2-4-8;3-2(4,5)1(6)7/h1-4H,5-6,10H2;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFLGCCDVPGLHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)CS(=O)(=O)F.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F4NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Aminomethyl)phenyl]methanesulfonyl fluoride;2,2,2-trifluoroacetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2585936.png)

![2-(2-Chloro-6-fluorophenyl)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2585938.png)


![2-[1-(3-Fluorophenyl)cyclobutyl]acetic acid](/img/structure/B2585943.png)
![(Z)-ethyl 3-allyl-2-((4-fluorobenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2585944.png)

![3-[(2,6-dichlorophenyl)methoxy]-N-(4-nitrophenyl)thiophene-2-carboxamide](/img/structure/B2585948.png)



